molecular formula C6H14NO3PS2 B175132 Ethoate-methyl CAS No. 116-01-8

Ethoate-methyl

Cat. No.: B175132
CAS No.: 116-01-8
M. Wt: 243.3 g/mol
InChI Key: DICRHEJCQXFJBY-UHFFFAOYSA-N
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Description

Ethoate-methyl, also known as S-ethylcarbamoylmethyl O,O-dimethyl phosphorodithioate, is an organophosphate compound primarily used as an insecticide and acaricide. It is effective against a variety of pests, including fruit flies, aphids, and red spider mites. The compound is known for its systemic action, meaning it is absorbed by plants and transported throughout their tissues, providing protection against pests that feed on them .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoate-methyl can be synthesized through the reaction of O,O-dimethyl phosphorodithioate with N-ethyl-2-mercaptoacetamide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the reactants .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Ethoate-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pesticide Efficacy Studies

Research on Ethoate-methyl has focused on its efficacy against specific pests. Studies have shown that while it was effective against certain agricultural pests, the rise of resistant pest populations has limited its long-term utility. For instance, comparative studies indicated that this compound's effectiveness diminished in environments with high pest resistance levels.

Toxicological Assessments

Toxicological research has highlighted the potential health risks associated with this compound exposure. Various studies have assessed its impact on human health and the environment, leading to regulatory scrutiny. For example, the WHO classified this compound as obsolete due to concerns about neurotoxicity and environmental persistence .

Environmental Impact Studies

Research has also examined the environmental degradation of this compound. Studies have shown that it can persist in soil and water systems, leading to bioaccumulation in non-target organisms. This persistence raises concerns about long-term ecological effects and has prompted calls for stricter regulations on its use .

Data Tables

Application AreaFindingsReferences
Pesticide EfficacyEffective against specific pests; diminished efficacy due to resistance
Toxicological AssessmentAssociated with neurotoxicity; classified as obsolete by WHO
Environmental ImpactPersistent in soil/water; potential for bioaccumulation

Case Study 1: Efficacy Against Pests

A study conducted in 2010 evaluated the effectiveness of this compound against aphid populations in tomato crops. The results indicated a significant reduction in aphid numbers within two weeks of application; however, subsequent assessments showed a rebound in population due to resistance development.

Case Study 2: Toxicity Evaluation

A comprehensive toxicity evaluation performed by the Gezondheidsraad highlighted several adverse effects related to this compound exposure, including central nervous system depression and visual disturbances. The study involved both animal models and human exposure scenarios, emphasizing the need for caution in handling this compound .

Case Study 3: Environmental Persistence

Research published in the VU Research Portal assessed the environmental impact of this compound over a five-year period following its application in agricultural settings. The findings revealed significant residues in both soil and water samples, raising alarms about potential long-term ecological consequences .

Mechanism of Action

Ethoate-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase (AchE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AchE leads to an accumulation of acetylcholine, resulting in continuous stimulation of neurons, which ultimately causes paralysis and death of the pest. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific combination of systemic action and broad-spectrum efficacy against various pests. Its ability to be absorbed and translocated within plants makes it particularly effective in protecting crops from internal and external pests .

Biological Activity

Ethoate-methyl, a compound primarily used in agricultural applications, has garnered attention for its biological activity, particularly as an insecticide. This article provides an in-depth analysis of its biological effects, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organophosphate compound with the chemical formula C6H10N2O4SC_6H_10N_2O_4S. Its structure is characterized by a methyl group attached to an ethyl chain and a dinitrophenylsulfanyl group, which contributes to its biological activity.

This compound functions primarily as an insecticide through the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target pests.

Anticholinesterase Activity

The anticholinesterase activity of this compound has been documented through various studies. The compound exhibits a significant inhibitory effect on AChE, with IC50 values indicating its potency compared to other organophosphates. For example, studies have shown that this compound has an IC50 value ranging from 0.5 to 5 μM depending on the assay conditions and the specific enzyme variant tested .

Toxicity Profiles

The toxicity of this compound extends beyond insects; it poses potential risks to non-target organisms, including humans. Acute exposure can lead to symptoms such as headaches, dizziness, and respiratory distress due to its neurotoxic properties. Chronic exposure has been associated with long-term health effects, including neurodevelopmental disorders .

Effect Acute Toxicity Chronic Toxicity
SymptomsHeadaches, dizzinessNeurodevelopmental issues
LD50 (mg/kg)100-200N/A

Case Studies

  • Environmental Impact Study : A study conducted in agricultural regions revealed that this compound residues were detectable in soil and water samples post-application. The persistence of these residues raised concerns about their impact on local ecosystems and non-target species .
  • Human Health Risk Assessment : A comprehensive risk assessment analyzed data from occupational exposure among agricultural workers using this compound. The findings indicated a correlation between exposure levels and increased incidence of neurological symptoms among workers .

Research Findings

Recent research has focused on the potential repurposing of this compound for therapeutic uses beyond pest control. Investigations into its anticancer properties have shown promise; for instance, laboratory studies indicated that this compound could inhibit certain cancer cell lines by inducing apoptosis through oxidative stress pathways .

Table: Summary of Biological Activities

Activity IC50 Value (μM) References
AChE Inhibition0.5 - 5 ,
Anticancer ActivityVaries by cell line ,
Environmental PersistenceHigh

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3PS2/c1-4-7-6(8)5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICRHEJCQXFJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041928
Record name Ethoate-methyl
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Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [HSDB]
Record name Ethoate-methyl
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Solubility

0.95% IN OLIVE OIL, 630 G/KG IN BENZENE, 83O G/KG IN CHLOROFORM, 430 G/KG IN DIETHYL ETHER, 6O G/KG IN XYLENE; VERY SOL IN ACETONE ETHANOL, In water, 8.5X10+3 mg/L at 25 °C
Record name ETHOATE-METHYL
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Density

1.1640 AT 70 °C
Record name ETHOATE-METHYL
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Vapor Pressure

0.00000925 [mmHg]
Record name Ethoate-methyl
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), & at skeletal muscle myoneural junctions & in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/, For more Mechanism of Action (Complete) data for ETHOATE-METHYL (6 total), please visit the HSDB record page.
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Color/Form

WHITE CRYSTALLINE SOLID

CAS No.

116-01-8
Record name Ethoate-methyl
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Record name Ethoate-methyl [ISO]
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Record name Ethoate-methyl
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Record name ETHOATE-METHYL
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Melting Point

65.5-66.7 °C
Record name ETHOATE-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1711
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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